molecular formula C29H29N3O2S3 B11689140 (2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one

Cat. No.: B11689140
M. Wt: 547.8 g/mol
InChI Key: NKJFAAYGWSYTCH-SSUUTUPWSA-N
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Description

The compound “(2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including thiazolidinone and indole derivatives. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions.

    Indole Derivative Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The various fragments of the molecule can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone and indole moieties.

    Reduction: Reduction reactions can be used to modify the carbonyl groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural properties and reactivity. They can serve as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds may exhibit a range of activities, including antimicrobial, antiviral, and anticancer properties. Their ability to interact with biological macromolecules makes them valuable in drug discovery.

Medicine

In medicine, derivatives of thiazolidinone and indole are often explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and more.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their diverse biological activities.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural elements, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H29N3O2S3

Molecular Weight

547.8 g/mol

IUPAC Name

(2Z,5Z)-3-ethyl-5-[(2Z)-2-(1-ethyl-3,3-dimethyl-5-phenylindol-2-ylidene)ethylidene]-2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H29N3O2S3/c1-6-31-21-14-13-19(18-11-9-8-10-12-18)17-20(21)29(3,4)23(31)16-15-22-25(33)32(7-2)27(36-22)24-26(34)30(5)28(35)37-24/h8-17H,6-7H2,1-5H3/b22-15-,23-16-,27-24-

InChI Key

NKJFAAYGWSYTCH-SSUUTUPWSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)C3=CC=CC=C3)C(/C1=C/C=C\4/C(=O)N(/C(=C/5\C(=O)N(C(=S)S5)C)/S4)CC)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=CC=CC=C3)C(C1=CC=C4C(=O)N(C(=C5C(=O)N(C(=S)S5)C)S4)CC)(C)C

Origin of Product

United States

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